molecular formula C7H6N2O2 B6604751 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one CAS No. 2138234-23-6

2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one

Cat. No.: B6604751
CAS No.: 2138234-23-6
M. Wt: 150.13 g/mol
InChI Key: ARAZIYLAMISOJY-UHFFFAOYSA-N
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Description

2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one is a heterocyclic compound that features a fused ring system combining a furan ring and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of solvents such as xylene and bases like sodium methoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-7H-furo[3,4-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-4-8-2-5-6(9-4)3-11-7(5)10/h2H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAZIYLAMISOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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